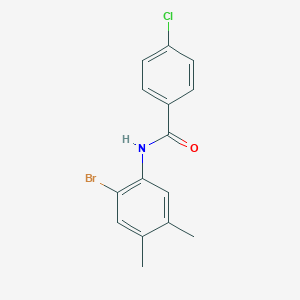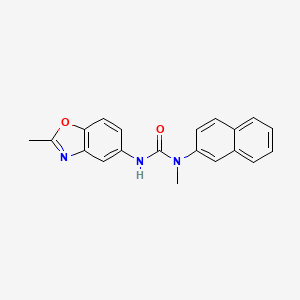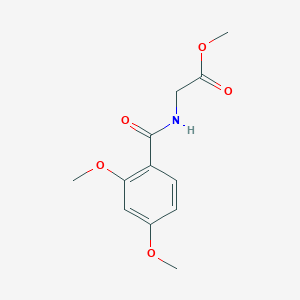![molecular formula C9H14OS2 B5772929 [5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
[5-ethyl-2-(ethylthio)-3-thienyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-ethyl-2-(ethylthio)-3-thienyl]methanol, also known as ETM, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of [5-ethyl-2-(ethylthio)-3-thienyl]methanol is not fully understood. However, studies suggest that [5-ethyl-2-(ethylthio)-3-thienyl]methanol may exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
[5-ethyl-2-(ethylthio)-3-thienyl]methanol has been shown to have various biochemical and physiological effects. In cancer research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been found to inhibit the expression of oncogenes and induce the expression of tumor suppressor genes. In inflammation studies, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been shown to reduce the production of reactive oxygen species and inhibit the activation of inflammatory cells. In neurological research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [5-ethyl-2-(ethylthio)-3-thienyl]methanol in lab experiments is its synthetic nature, which allows for precise control over its concentration and purity. However, a limitation is that [5-ethyl-2-(ethylthio)-3-thienyl]methanol is not a naturally occurring compound, which may limit its relevance to physiological processes.
Direcciones Futuras
There are several potential future directions for research on [5-ethyl-2-(ethylthio)-3-thienyl]methanol. One area of interest is the development of [5-ethyl-2-(ethylthio)-3-thienyl]methanol derivatives with improved therapeutic properties. Another area of focus is the investigation of [5-ethyl-2-(ethylthio)-3-thienyl]methanol's potential as a treatment for metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to elucidate the exact mechanism of action of [5-ethyl-2-(ethylthio)-3-thienyl]methanol and its potential effects on various signaling pathways.
Conclusion:
In conclusion, [5-ethyl-2-(ethylthio)-3-thienyl]methanol is a synthetic compound that has shown potential therapeutic effects in various areas of scientific research. Its synthesis method is well-established, and its potential applications in cancer, inflammation, and neurological disorders make it an interesting subject for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
[5-ethyl-2-(ethylthio)-3-thienyl]methanol can be synthesized through a multi-step process involving the reaction of 5-ethyl-2-thiophenecarboxaldehyde with ethylmagnesium bromide, followed by the addition of sulfur and subsequent oxidation with hydrogen peroxide. The final product is purified through column chromatography.
Aplicaciones Científicas De Investigación
[5-ethyl-2-(ethylthio)-3-thienyl]methanol has been studied for its potential therapeutic effects in various areas of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that [5-ethyl-2-(ethylthio)-3-thienyl]methanol can suppress the production of inflammatory cytokines. In neurological research, [5-ethyl-2-(ethylthio)-3-thienyl]methanol has been investigated for its potential neuroprotective effects.
Propiedades
IUPAC Name |
(5-ethyl-2-ethylsulfanylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS2/c1-3-8-5-7(6-10)9(12-8)11-4-2/h5,10H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXNTJZTKSZGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)SCC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)

![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)

![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)



![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)
